molecular formula C14H16N2O4S B2412880 methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1356783-17-9

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B2412880
CAS RN: 1356783-17-9
M. Wt: 308.35
InChI Key: DPEJOVIRTOISRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds due to its unique chemical properties. In

Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium(0)

One application involves the use of sulfonate esters and acetate esters, similar in structure to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate, in nucleophilic substitutions catalyzed by palladium(0). These reactions are significant for synthesizing cyclopropylideneethyl derivatives, offering high synthetic potential for building complex molecules. The study highlights the reactivity of such compounds with various nucleophiles, offering insights into their application in organic synthesis (Stolle et al., 1992).

Improved Synthesis of Clopidogrel Sulfate

Another research application is found in the improved synthesis pathways for pharmaceuticals like Clopidogrel Sulfate. The synthesis involves intermediate stages where compounds structurally related to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate play a crucial role. These pathways highlight the practicality of using such compounds in drug synthesis due to advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).

Synthesis and Use of Fluorescent Molecular Probes

Research into the synthesis of fluorescent molecular probes also utilizes compounds with functionalities similar to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate. These studies focus on developing solvatochromic dyes and fluorescent probes for biological events and processes. The electron transfer systems in these molecules, facilitated by sulfonate groups, enable strong solvent-dependent fluorescence, ideal for sensitive biological imaging and studies (Diwu et al., 1997).

Synthesis of Thiazoles with Antimicrobial Activities

Compounds related to methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate are also explored for synthesizing thiazoles and their derivatives with antimicrobial activities. These studies include reactions with various reagents to produce molecules with potential antimicrobial properties, indicating the role of such compounds in developing new antibiotics or antifungal agents (Wardkhan et al., 2008).

Photophysical Properties and Sensing Applications

Moreover, research into the photophysical properties of hemicyanine derivatives, where sulfonylaminoacetate compounds serve as structural analogs, showcases their application in developing fluorescence sensors for ions like Cu2+ in water and living cells. These compounds' ability to undergo specific interactions leading to fluorescence quenching or enhancement is crucial for designing sensitive and selective sensors for environmental monitoring or biomedical diagnostics (Zhou et al., 2012).

properties

IUPAC Name

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(9-8-15)11-14(17)20-2/h3-7,10H,9,11H2,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEJOVIRTOISRX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

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